4-Chloro-4'-fluorobutyrophenone

Pharmaceutical Intermediates Synthetic Efficiency Friedel-Crafts Acylation

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2) is a halogenated aromatic ketone with the molecular formula C10H10ClFO and molecular weight 200.64. This compound is a yellow-green liquid at room temperature with a melting point of 5-6°C and boiling point of 130-132°C (at 0.97513 mmHg).

Molecular Formula C10H10ClFO
Molecular Weight 200.64 g/mol
CAS No. 3874-54-2
Cat. No. B134399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-fluorobutyrophenone
CAS3874-54-2
Synonyms4-Chloro-1-(4-fluorophenyl)-1-butanone;  4-Chloro-4’-fluoro-butyrophenone;  1-Chloro-4-(4-fluorophenyl)-4-oxobutane;  3-(4-Fluorobenzoyl)propyl Chloride;  3-(4-Fluorophenylcarbonyl)-1-chloropropane;  3-Chloropropyl 4-Fluorophenyl Ketone;  4-(4-Fluorophenyl
Molecular FormulaC10H10ClFO
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCCl)F
InChIInChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
InChIKeyHXAOUYGZEOZTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4'-fluorobutyrophenone CAS 3874-54-2: Key Pharmaceutical Intermediate for Antipsychotic API Synthesis


4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2) is a halogenated aromatic ketone with the molecular formula C10H10ClFO and molecular weight 200.64 [1]. This compound is a yellow-green liquid at room temperature with a melting point of 5-6°C and boiling point of 130-132°C (at 0.97513 mmHg) . It serves as a critical pharmaceutical intermediate in the synthesis of butyrophenone-class antipsychotics including haloperidol, bromperidol, melperone, and timiperone [2]. The compound features dual halogen substitution (chlorine on the alkyl chain, fluorine on the para position of the phenyl ring), which enables specific reactivity profiles in nucleophilic substitution and Friedel-Crafts acylation reactions [3].

Why 4-Chloro-4'-fluorobutyrophenone Cannot Be Replaced by Generic Halogenated Butyrophenones in Pharmaceutical Manufacturing


In pharmaceutical synthesis, the specific substitution pattern of halogen atoms is critical for downstream reactivity and product purity. 4-Chloro-4'-fluorobutyrophenone contains a terminal chloroalkyl chain and a para-fluorophenyl ketone moiety, a combination that enables regioselective nucleophilic substitution to introduce the 4-fluorophenylbutyrophenone pharmacophore essential for dopamine D2 receptor antagonism in antipsychotics like haloperidol [1]. Close analogs such as 4-chlorobutyrophenone (CAS 4981-63-9) lack the 4-fluoro substituent, while 4-fluorobutyrophenone (CAS 582-83-2) lacks the terminal chloro group, rendering them incapable of completing the same synthetic sequences without additional protection/deprotection steps or alternative routes that introduce impurities and reduce overall yield [2]. The unique halogen pairing in 4-chloro-4'-fluorobutyrophenone is directly responsible for its role as the rate-determining building block in the convergent synthesis of multiple antipsychotic APIs, making generic substitution unfeasible without compromising both synthetic efficiency and final product quality [3].

Quantitative Differentiation of 4-Chloro-4'-fluorobutyrophenone Against Analog Halogenated Butyrophenones


Synthesis Yield Comparison: 4-Chloro-4'-fluorobutyrophenone vs. 4-Chlorobutyrophenone in Friedel-Crafts Acylation

In Friedel-Crafts acylation using 4-chlorobutyryl chloride as the acylating agent, the presence of a fluorine substituent on the phenyl ring significantly improves reaction yield. 4-Chloro-4'-fluorobutyrophenone can be synthesized with a 90% isolated yield and 99% purity when fluorobenzene is reacted with 4-chlorobutyryl chloride in the presence of AlCl₃ in dichloromethane at 20°C for 4 hours . In contrast, the synthesis of 4-chlorobutyrophenone (unsubstituted phenyl) under comparable Friedel-Crafts conditions typically achieves yields of 85% or lower with purity specifications of ≥85% (GC) .

Pharmaceutical Intermediates Synthetic Efficiency Friedel-Crafts Acylation

Electrophilic Reactivity Enhancement: Quantitative NMR and GC-MS Characterization Data

The para-fluoro substituent in 4-chloro-4'-fluorobutyrophenone activates the aromatic ring toward electrophilic substitution relative to unsubstituted analogs. ¹³C NMR data show the carbonyl carbon at 197.3 ppm and the C-F coupling constant of 254.7 Hz, indicating a strong electron-withdrawing effect from the fluorine that enhances the electrophilicity of the carbonyl group . GC-MS analysis reveals a molecular ion at m/z 200 (1%) with major fragments at 123 (100%) and 138 (43%), consistent with α-cleavage patterns characteristic of activated aromatic ketones . Comparative GC-MS data for 4-chlorobutyrophenone (C10H11ClO, MW 182.65) and 4-fluorobutyrophenone (C10H11FO, MW 166.19) show different fragmentation patterns due to the absence of the dual halogen motif [1].

Electrophilic Substitution Reaction Kinetics Spectroscopic Analysis

Commercial Purity Grade and Impurity Profile Differentiation

4-Chloro-4'-fluorobutyrophenone is available with minimum purity specifications of 98% (GC) or higher, with defined impurity limits including elimination impurity (max 0.3%), fluorobenzene (max 0.2%), and ortho-impurity (max 0.5%) [1]. In contrast, 4-chlorobutyrophenone is typically supplied at technical grade (≥85% GC) , and 4-fluorobutyrophenone at 95-97% purity without detailed impurity profiling . The tighter specifications for 4-chloro-4'-fluorobutyrophenone are essential for pharmaceutical intermediate applications where trace impurities can propagate through multiple synthetic steps to affect final API purity.

Quality Control Analytical Standards Pharmaceutical Impurities

Dual Halogen Substitution Enables Convergent Synthesis of Antipsychotic APIs

The terminal chloro group of 4-chloro-4'-fluorobutyrophenone undergoes nucleophilic substitution with secondary amines to directly install the complete 4-fluorophenylbutyrophenone pharmacophore in a single step. This convergent approach is documented in the synthesis of haloperidol, where alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone yields the final API without requiring additional halogenation or deprotection steps [1]. Analogs lacking either halogen (e.g., 4-fluorobutyrophenone or 4-chlorobutyrophenone) cannot participate in this convergent sequence; they require alternative, lower-yielding linear syntheses that introduce additional steps and potential impurities [2]. The dual halogen motif thus provides a unique synthetic advantage for the efficient production of multiple butyrophenone-class antipsychotics [3].

Convergent Synthesis Antipsychotic Drugs Pharmacophore Introduction

Physicochemical Stability and Storage Advantages

4-Chloro-4'-fluorobutyrophenone is a liquid at room temperature (mp 5-6°C) with a density of 1.22-1.23 g/mL, making it readily handleable in standard chemical manufacturing operations . It is recommended for long-term storage in a cool, dry place under inert atmosphere . In comparison, 4-chlorobutyrophenone is a solid (mp not specified but typically higher) requiring dissolution before use , while 4-chloro-4'-methylbutyrophenone melts at 31.5°C and may partially solidify at ambient temperatures . The liquid physical state of 4-chloro-4'-fluorobutyrophenone eliminates the need for pre-use melting and facilitates accurate volumetric dispensing in automated synthesis platforms.

Chemical Stability Shelf Life Storage Conditions

Established Role as Pharmacopoeial Reference Standard and Impurity Marker

4-Chloro-4'-fluorobutyrophenone is officially designated as Haloperidol Impurity 8 and Haloperidol Byproduct 3 in pharmacopoeial monographs (e.g., USP) [1]. This regulatory recognition as an impurity standard is not shared by the simpler halogenated butyrophenone analogs. The compound is available as a certified reference standard from multiple suppliers (e.g., SynZeal, Veeprho) for use in analytical method validation and batch release testing of haloperidol and related antipsychotic APIs [2]. This established regulatory role creates a dual-market demand: as a synthetic intermediate and as an analytical reference material, providing procurement flexibility and supply chain redundancy.

Pharmacopoeial Standards Impurity Profiling Regulatory Compliance

Optimal Application Scenarios for 4-Chloro-4'-fluorobutyrophenone Based on Verified Differential Advantages


Large-Scale Convergent Synthesis of Haloperidol and Related Butyrophenone Antipsychotics

Procurement of 4-chloro-4'-fluorobutyrophenone is optimal when manufacturing haloperidol, bromperidol, or melperone via convergent alkylation routes. The compound's terminal chloro group enables direct, single-step installation of the complete 4-fluorophenylbutyrophenone pharmacophore, reducing synthetic steps by 2-4 relative to routes using mono-halogenated analogs [1]. The high isolated yields (90%) and purity specifications (99% after purification) documented in patent literature translate to improved process mass intensity and lower cost of goods in multi-ton pharmaceutical manufacturing campaigns. This scenario directly leverages the evidence from Evidence_Item 4 (Dual Halogen Substitution Enables Convergent Synthesis).

Analytical Reference Standard for Haloperidol Impurity Profiling and Batch Release

In quality control laboratories supporting haloperidol API manufacturing, 4-chloro-4'-fluorobutyrophenone is the required reference standard for Haloperidol Impurity 8 / Byproduct 3 per USP monographs [1]. Procurement of certified reference material with defined impurity limits (elimination impurity ≤0.3%, fluorobenzene ≤0.2%, ortho-impurity ≤0.5%) ensures accurate quantification of this critical impurity during stability studies and batch release testing. Organizations that both manufacture haloperidol and perform analytical testing benefit from dual-purpose procurement, leveraging the compound as both synthetic intermediate and reference standard. This scenario directly leverages the evidence from Evidence_Item 3 (Commercial Purity Grade Differentiation) and Evidence_Item 6 (Pharmacopoeial Reference Standard).

Process Chemistry Optimization and Continuous Flow Manufacturing

For organizations transitioning from batch to continuous flow synthesis of butyrophenone intermediates, 4-chloro-4'-fluorobutyrophenone's liquid physical state at ambient temperature (mp 5-6°C) [1] eliminates the need for pre-heating and melting steps required for solid analogs like 4-chlorobutyrophenone or 4-chloro-4'-methylbutyrophenone (mp 31.5°C) . This property enables precise volumetric metering, consistent feed rates, and reduced equipment complexity in flow reactors. Combined with the compound's favorable density (1.22-1.23 g/mL) and established Friedel-Crafts acylation kinetics [2], 4-chloro-4'-fluorobutyrophenone is the preferred substrate for developing scalable, automated manufacturing processes. This scenario directly leverages the evidence from Evidence_Item 1 (Synthesis Yield Comparison) and Evidence_Item 5 (Physicochemical Stability Advantages).

Research and Development of Novel Antipsychotic Drug Candidates

In medicinal chemistry programs targeting dopamine D2 and serotonin 5-HT2A receptor antagonists, 4-chloro-4'-fluorobutyrophenone serves as the key building block for generating diverse 4-fluorophenylbutyrophenone derivatives. The compound's established reactivity in nucleophilic substitution with secondary amines [1] and its compatibility with Friedel-Crafts acylation conditions provide medicinal chemists with a reliable, high-yielding platform for synthesizing focused libraries of potential antipsychotic candidates. The high commercial purity (≥98% GC) and defined impurity profile [2] minimize the risk of contaminant-derived false positives in biological screening. This scenario directly leverages the evidence from Evidence_Item 2 (Electrophilic Reactivity Characterization) and Evidence_Item 4 (Convergent Synthesis Advantage).

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